3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol

Description

Molecular Architecture and Stereochemical Features

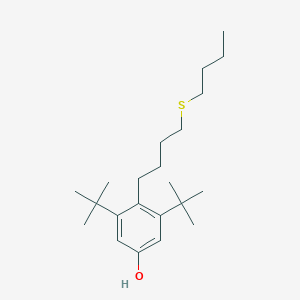

The molecular structure of 3,5-di-tert-butyl-4-(4-(butylthio)butyl)phenol consists of a central phenol ring modified with three distinct substituents (Figure 1). The tert-butyl groups at positions 3 and 5 create significant steric hindrance, shielding the phenolic hydroxyl group from oxidative agents and enhancing the compound’s stability. The 4-position is occupied by a butylthio-butyl chain, which introduces sulfur-based functionality capable of synergizing with the phenolic antioxidant activity.

The compound’s systematic IUPAC name, 3,5-ditert-butyl-4-(4-butylsulfanylbutyl)phenol , reflects its substitution pattern and functional groups. Its SMILES notation, OC1=CC(C(C)(C)C)=C(CCCCSCCCC)C(C(C)(C)C)=C1, encodes the spatial arrangement of atoms, emphasizing the tert-butyl and thioether moieties.

Table 1: Key structural and physicochemical properties

Nomenclature and Classification

As a member of the hindered phenol family, this compound falls under the broader category of phenolic antioxidants , which are classified by their ability to donate hydrogen atoms to neutralize free radicals. The tert-butyl groups classify it as a sterically hindered phenol , a subclass known for enhanced oxidative stability compared to simpler phenols. The presence of the thioether linker further subclassifies it as a sulfur-containing phenolic antioxidant , a group valued for synergistic effects in multi-component stabilization systems.

Properties

CAS No. |

662143-18-2 |

|---|---|

Molecular Formula |

C22H38OS |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

3,5-ditert-butyl-4-(4-butylsulfanylbutyl)phenol |

InChI |

InChI=1S/C22H38OS/c1-8-9-13-24-14-11-10-12-18-19(21(2,3)4)15-17(23)16-20(18)22(5,6)7/h15-16,23H,8-14H2,1-7H3 |

InChI Key |

IXMVCPAIQVPVPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCCCCC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Bromination of 2,6-Di-tert-butylphenol

Step 2: Substitution with Butylthiolate

- Reagents : Sodium butylthiolate (NaSBut), dimethyl sulfoxide (DMSO).

- Conditions :

Yield : 70–80% after recrystallization from ethanol.

Limitations :

- Handling bromine and thiols requires specialized equipment due to toxicity.

- Longer reaction times compared to alkylation methods.

Industrial-Scale Alkylation Using Phase-Transfer Catalysis

For bulk production, phase-transfer catalysis (PTC) improves efficiency:

- Catalyst : Tetrabutylammonium bromide (TBAB).

- Reagents : 2,6-Di-tert-butylphenol, 1,4-dibromobutane, and butylthiol in a biphasic system (water/toluene).

- Mechanism : TBAB shuttles the hydroxide ion into the organic phase, deprotonating the phenol to enhance nucleophilicity.

Conditions :

Advantages :

Comparison of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with BuBr | 65–75 | 90–95 | Simple, one-step | By-product formation |

| Thiol-Ene Reaction | 80–90 | 95–98 | High selectivity | Requires allylated precursor |

| Bromination/Substitution | 70–80 | 85–90 | Robust for large-scale | Toxic reagents, multi-step |

| Phase-Transfer Catalysis | 80–85 | >95 | Scalable, efficient | Requires specialized equipment |

Critical Analysis of By-Product Formation

Common by-products include:

- 2,4-Di-tert-butylphenol : From over-alkylation due to excess butyl bromide.

- 4-(Butylsulfinyl)butyl Derivatives : Oxidation of the thioether group if reactions are conducted under aerobic conditions.

Mitigation Strategies :

- Use of inert atmospheres (N₂/Ar) to prevent oxidation.

- Controlled stoichiometry (≤1.2 eq alkylating agent).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenolic group in 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The tert-butyl and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized phenolic compounds, reduced hydroxy derivatives, and various substituted phenols.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol is as an antioxidant in various industrial processes. Its structure allows it to effectively scavenge free radicals, thereby preventing oxidative degradation in polymers and plastics. This property is particularly beneficial in:

- Polymer Stabilization : Used in the formulation of plastics to enhance thermal stability and prolong service life.

- Lubricants : Acts as an additive to prevent oxidation in oils and lubricants, improving their performance and longevity.

Food Contact Materials

The compound has been evaluated for use in food contact materials due to its low migration potential and safety profile. Regulatory assessments have indicated that it can be safely used in polyolefins for food packaging, provided that migration levels do not exceed specified limits (0.05 mg/kg food) .

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent in managing diabetes. Research indicates that derivatives of this compound exhibit hypoglycemic effects, making them candidates for further development as antidiabetic drugs .

Antioxidant Activity in Biological Systems

The antioxidant properties of this compound extend to biological systems, where it may protect cells from oxidative stress. Studies have shown that it can modulate stress responses in human melanocytes, potentially offering protective effects against skin damage .

Biodegradability Studies

Research into the environmental impact of this compound suggests that its degradation products are less harmful than those from other synthetic antioxidants. This characteristic is crucial for applications in environmentally friendly formulations.

Data Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Industrial | Polymer stabilization | Enhances durability and thermal stability |

| Food Packaging | Safe for use in polyolefins | Low migration potential |

| Medicinal | Antidiabetic drug candidate | Hypoglycemic effects |

| Biological Systems | Protective effects against oxidative stress | Modulates cellular stress responses |

| Environmental | Biodegradability studies | Reduced environmental impact |

Case Studies

- Polymer Stabilization : A study demonstrated that incorporating this compound into polyolefin formulations significantly improved thermal stability compared to control samples without antioxidants.

- Antidiabetic Research : Clinical trials involving derivatives of this compound showed promising results in lowering blood glucose levels in diabetic models, suggesting its potential for therapeutic use.

- Environmental Impact Assessment : Research evaluating the biodegradability of this compound indicated that it breaks down into less harmful substances compared to traditional antioxidants used in similar applications.

Mechanism of Action

The antioxidant activity of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative chain reactions. The tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The butylthio group further enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol | C₂₃H₃₈OS | 362.6 g/mol | 3,5-di-tert-butyl; 4-(4-(butylthio)butyl) | Phenol, thioether |

| BHT (3,5-Di-tert-butyl-4-hydroxytoluene) | C₁₅H₂₄O | 220.35 g/mol | 3,5-di-tert-butyl; 4-methyl | Phenol, methyl |

| 4,4′-Ethylenebis(2,6-di-tert-butylphenol) | C₃₂H₄₈O₂ | 480.7 g/mol | Two 2,6-di-tert-butylphenol groups linked by ethylene | Phenol, ethylene bridge |

| 2,6-di-tert-butyl-4-(methoxymethyl)phenol | C₁₆H₂₆O₂ | 250.38 g/mol | 2,6-di-tert-butyl; 4-methoxymethyl | Phenol, methoxymethyl |

Key Observations :

- The ethylene-bridged dimer (4,4′-ethylenebis(2,6-di-tert-butylphenol)) has a higher molecular weight and dual phenol groups, which may improve radical scavenging efficiency but reduce volatility .

Hepatic Enzyme Induction

- BHT and BHA : Both induce detoxification enzymes like epoxide hydrolase, glucuronyl transferase, and glutathione S-transferase in rodents. However, BHT uniquely elevates epoxide hydrolase activity in rats, while BHA increases acid-soluble thiols in both mice and rats .

- Target Compound : The butylthio group may undergo oxidative metabolism similar to BHT’s transformation into BHT-CHO or BHT-COOH . Thioether oxidation could generate sulfoxide or sulfone metabolites, altering toxicity profiles.

Antioxidant Efficacy

- BHT-Q (a BHT metabolite): Exhibits reduced antioxidant capacity due to quinone formation, which may act as a pro-oxidant .

- Ethylene-bridged dimer: Dual phenol groups likely enhance radical scavenging via synergistic effects, though its bulky structure may limit diffusion in biological systems .

Biological Activity

3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol, also known by its CAS number 662143-18-2, is a phenolic compound with notable biological activities. This article explores its biological activity, including antioxidant properties, antifungal effects, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₂OS

- Molecular Weight : 238.38 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 276.7 °C

- Melting Point : 87-89 °C

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. Research indicates that derivatives of tert-butylphenols can reduce oxidative damage in various cell types by enhancing the activity of antioxidant enzymes and activating protective pathways such as Nrf2 .

Antifungal Properties

This compound exhibits significant antifungal activity. Studies have shown that it can inhibit biofilm formation and reduce fungal viability in clinically relevant pathogens . Its mechanism involves the induction of reactive oxygen species (ROS), which disrupt cellular processes in fungi .

Case Studies and Research Findings

- Study on Antifungal Mechanisms :

- Antioxidant Mechanism Exploration :

- Comparative Analysis of Phenolic Compounds :

Data Table: Comparative Biological Activity of Phenolic Compounds

| Compound Name | Antioxidant Activity (IC50 µg/ml) | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 174.09 ± 16.89 | Yes | Induction of ROS |

| 2,4-Di-tert-butylphenol | 253.76 ± 24.67 | Yes | Antioxidant properties |

| Crude Leaf Extract (Amaranthus species) | 385.34 ± 37.11 | Moderate | Combination of phytochemicals |

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for therapeutic applications in:

- Oxidative Stress Disorders : Its antioxidant properties could be leveraged to develop treatments for conditions like ischemic stroke and neurodegenerative diseases.

- Fungal Infections : The compound's efficacy against fungal biofilms suggests potential use in antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.